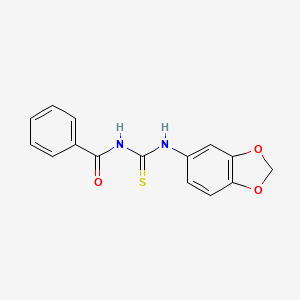
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound featuring a unique structure that combines elements of isoquinoline, thiophene, and naphthalene sulfonamide. This compound’s multifaceted structure contributes to its versatility in various chemical, biological, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving:
Formation of the isoquinoline derivative: : This involves the hydrogenation of isoquinoline derivatives under specific conditions.
Introduction of the thiophene ring: : Typically, a palladium-catalyzed cross-coupling reaction is employed to introduce the thiophene moiety.
Sulfonamide formation: : Naphthalene-1-sulfonyl chloride reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production often scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow synthesis might be employed for better control and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: : Possible through agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly achieved with reducing agents such as lithium aluminium hydride.
Substitution: : The thiophene and isoquinoline rings can be sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenation agents, alkylating agents.
Major Products
Oxidation often leads to the formation of sulfoxides and sulfones, while reduction can produce amines and altered heterocyclic rings. Substitution reactions typically yield a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, it serves as a building block for more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile precursor.
Biology
The compound has shown potential in biochemical studies due to its structural features that mimic natural biological molecules.
Medicine
It is investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents targeting specific pathways in diseases.
Industry
Used in material science, particularly in developing specialized polymers and as intermediates in dye production.
Mecanismo De Acción
Effects and Pathways
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide interacts with cellular receptors, potentially inhibiting or activating specific molecular pathways. Its sulfonamide group is often crucial for binding to enzymes or receptors, altering their activity.
Molecular Targets
It targets proteins involved in signal transduction, metabolic pathways, and gene expression regulation. The interaction with these targets often involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and heterocyclic groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanamine
Uniqueness
Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide's combination of naphthalene, thiophene, and sulfonamide groups imparts unique chemical reactivity and biological activity. This makes it particularly valuable in fields that require precise interaction with complex biological systems or materials with specific chemical properties.
This compound's unique structural characteristics and versatile applications make it a significant subject of study in various scientific domains. How's that for a deep dive?
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c28-31(29,25-11-5-9-20-7-3-4-10-23(20)25)26-16-24(22-13-15-30-18-22)27-14-12-19-6-1-2-8-21(19)17-27/h1-11,13,15,18,24,26H,12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYKLSRTZVYOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)
![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)



![N-(3-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2742987.png)

![5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2742995.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)


